cis-Tetradec-11-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

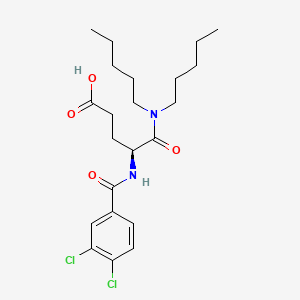

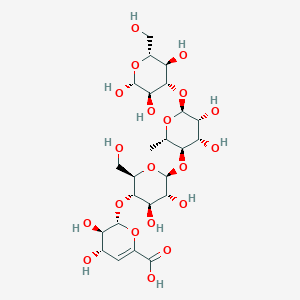

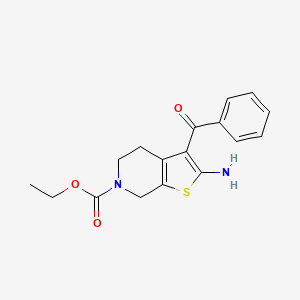

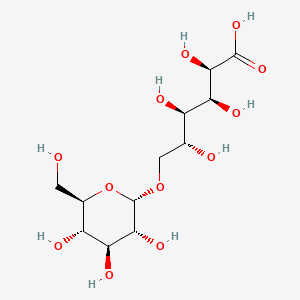

Cis-11-tetradecenoic acid is the cis-isomer of tetradec-11-enoic acid.

Wissenschaftliche Forschungsanwendungen

Identification and Detection in Irradiated Foods

cis-Tetradec-11-enoic acid and its derivatives have been synthesized and used for identifying irradiated foods. The cis isomer has been unambiguously identified in irradiated meat (e.g., chicken) and fruits like papaya. This aids in the detection of irradiation products in lipid-containing foods, enhancing food safety and quality control (Hamilton et al., 1996).

Marine Environment and Bacterial Biomarkers

In the marine environment, cis-Tetradec-11-enoic acid serves as a bacterial biomarker. Studies have explored its photodegradation products, contributing to understanding the marine microbial ecosystem and processes like biohydrogenation (Rontani et al., 2003).

Phototrophic Bacteria and Enzymatic Processes

The role of cis-Tetradec-11-enoic acid in phototrophic bacteria, such as Erythrobacter sp., has been analyzed. It undergoes enzymatic peroxidation, a characteristic process in some aerobic and anaerobic phototrophic bacteria. This research contributes to the understanding of microbial lipid metabolism (Rontani & Koblížek, 2008).

Biochemical Characterization in Bacteria

Studies on the fatty acid composition of various marine bacteria have identified cis-Tetradec-11-enoic acid and its unusual derivatives. This research aids in the structural characterization of fatty acids in marine aerobic anoxygenic phototrophic bacteria, enhancing our understanding of microbial diversity and biochemistry (Rontani, Christodoulou, & Koblížek, 2005).

Medical Diagnostics

In medical diagnostics, derivatives of cis-Tetradec-11-enoic acid have been used in assays. For instance, its use in isotope dilution mass spectrometry provides a reliable indicator for diagnosing certain metabolic deficiencies, highlighting its utility in clinical biochemistry (Johnson et al., 1994).

Agricultural and Industrial Applications

Research has also focused on the agricultural and industrial applications of cis-Tetradec-11-enoic acid. For example, studies on the sex pheromone biosynthesis in certain moths have shown the interference of its derivatives with pheromone production, which can be leveraged in pest control strategies (Gosalbo et al., 1992).

Genetic Engineering for High Nervonic Acid Oils

In genetic engineering, cis-Tetradec-11-enoic acid has been a target for engineering high nervonic acid oils in plants, beneficial for pharmaceutical and nutraceutical applications. This approach demonstrates the potential of biotechnology in producing valuable fatty acids for health-related uses (Taylor et al., 2009).

Catalytic Isomerization for Anticarcinogenic Compounds

The isomerization of cis-Tetradec-11-enoic acid and similar fatty acids has been studied for producing anticarcinogenic food constituents. This research has implications for developing healthy food additives and understanding the role of specific fatty acids in cancer prevention (Bernas et al., 2003).

Eigenschaften

Molekularformel |

C14H26O2 |

|---|---|

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

(Z)-tetradec-11-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3- |

InChI-Schlüssel |

FWWOMPFHMRPXIH-ARJAWSKDSA-N |

Isomerische SMILES |

CC/C=C\CCCCCCCCCC(=O)O |

SMILES |

CCC=CCCCCCCCCCC(=O)O |

Kanonische SMILES |

CCC=CCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

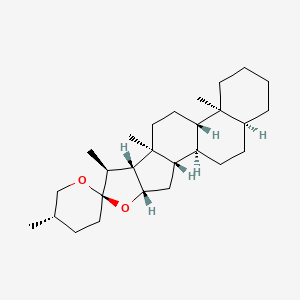

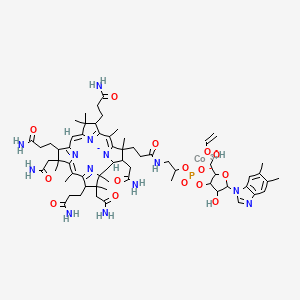

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)

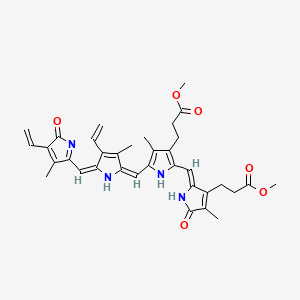

![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)